Molecular Complexity vs Des-Benzyl Core
The target compound's structural differentiation from its closest commercially available analog, tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 923009-50-1), is defined by the presence of the 3-benzyl substituent . This modification increases the molecular weight from 254.33 to 344.45 Da and the heavy atom count from 18 to 25 . The added aromatic ring significantly elevates the molecular complexity (508 vs an estimated <300 for the des-benzyl analog based on standard atomic connectivity) and introduces a key pharmacophoric feature for pi-stacking interactions .
Comparator MW 254.33 Da · Heavy atoms 18
ΔMW +90 Da (+35%) · ΔHeavy atoms +7 (+38%)
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW: 344.45 Da; Complexity: 508; Heavy atom count: 25; H-bond acceptors: 5 |
| Comparator Or Baseline | tert-Butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 923009-50-1); MW: 254.33 Da; Heavy atom count: 18 |
| Quantified Difference | ΔMW = +90.12 Da (+35%); ΔHeavy atoms = +7 (+38%) |
| Conditions | In silico / calculated molecular properties |
Why This Matters
The significant increase in molecular complexity and lipophilicity directly impacts the compound's utility in fragment-based drug design, enabling exploration of larger, more functionally diverse chemical space.
